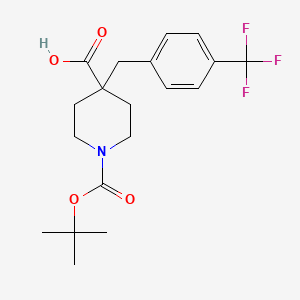

1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)benzyl)piperidine-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[[4-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24F3NO4/c1-17(2,3)27-16(26)23-10-8-18(9-11-23,15(24)25)12-13-4-6-14(7-5-13)19(20,21)22/h4-7H,8-12H2,1-3H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLMLPGOIQVUHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)benzyl)piperidine-4-carboxylic acid (commonly referred to as Boc-piperidine) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C18H22F3N2O4

- CAS Number : 1185036-68-3

- Molecular Weight : 392.37 g/mol

The compound features a piperidine ring substituted with a tert-butoxycarbonyl group and a trifluoromethylbenzyl moiety, which are crucial for its biological activity.

Research indicates that Boc-piperidine and its derivatives may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

Key Mechanisms:

- Enzyme Inhibition : Some studies suggest that Boc-piperidine derivatives can inhibit enzymes such as fatty acid synthase (FASN), which is critical in lipid metabolism. Inhibition of FASN has been linked to reduced cell proliferation in cancer models .

- Receptor Modulation : The compound may act as a modulator for certain neurotransmitter receptors, influencing neurological pathways and offering potential therapeutic applications in neurodegenerative diseases.

Biological Activity Data

The biological activity of Boc-piperidine has been evaluated through various assays, demonstrating its potential as an anti-cancer agent and a modulator of metabolic pathways.

Table 1: Summary of Biological Activities

Case Studies

Several studies have explored the biological implications of Boc-piperidine:

- Cancer Research : A study demonstrated that Boc-piperidine derivatives significantly inhibited the growth of breast cancer cells by targeting FASN, suggesting a promising avenue for cancer treatment .

- Neurological Applications : Research indicated that the compound could enhance GABAergic transmission, which may have therapeutic implications for conditions like epilepsy and anxiety disorders .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C18H22F3NO4

- Molecular Weight : 373.37 g/mol

- CAS Number : 957311-13-6

The compound features a piperidine ring substituted with a trifluoromethylbenzyl group and a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and reactivity in chemical reactions. The presence of the trifluoromethyl group is particularly noteworthy due to its influence on the compound's lipophilicity and biological activity.

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent in various medical conditions:

- Antiviral Activity : Research indicates that piperidine derivatives can exhibit antiviral properties. For instance, compounds structurally similar to 1-(tert-butoxycarbonyl)-4-(4-(trifluoromethyl)benzyl)piperidine-4-carboxylic acid have shown effectiveness against viral infections by acting as neuraminidase inhibitors, crucial in treating influenza and other viral diseases .

- Anti-inflammatory Effects : Studies suggest that derivatives of this compound can modulate inflammatory pathways, potentially offering therapeutic avenues for conditions such as rheumatoid arthritis and other inflammatory diseases by inhibiting pro-inflammatory cytokines like TNFα .

- Antibacterial Properties : Preliminary studies have indicated that certain piperidine derivatives possess antibacterial activity against various strains of bacteria. However, further research is necessary to establish the specific efficacy of this compound against Gram-positive and Gram-negative bacteria .

Synthesis of Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo transformations while retaining the Boc protecting group allows for selective reactions that are crucial in drug development processes. The piperidine ring is often a key structural motif in many bioactive compounds, making this derivative valuable for synthesizing new therapeutic agents .

Case Studies

Q & A

Q. What are the standard synthetic routes for preparing 1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)benzyl)piperidine-4-carboxylic acid?

The synthesis typically involves multi-step protocols, including:

- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to stabilize the piperidine nitrogen under acidic conditions .

- Benzylation : Coupling of 4-(trifluoromethyl)benzyl groups via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or alkylation reactions .

- Carboxylic Acid Formation : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using aqueous HCl or NaOH under reflux .

Q. Key Reaction Conditions :

Q. How is the compound characterized, and what analytical techniques are critical?

Essential characterization methods include:

- NMR Spectroscopy : H and C NMR to confirm regiochemistry and Boc/benzyl group integration .

- LC-MS/HPLC : Purity assessment (>95% by HPLC) and molecular ion verification .

- FT-IR : Identification of carboxylic acid (C=O stretch at ~1700 cm) and Boc group (C-O at ~1250 cm) .

Stability Note : The Boc group may degrade under prolonged acidic conditions; monitor by TLC .

Q. What are common derivatives or analogs of this compound in medicinal chemistry?

Derivatives often explore:

- Piperidine Modifications : Substitution at the 4-position with aryl, heteroaryl, or alkyl groups .

- Boc Replacement : Alternative protecting groups (e.g., Fmoc) for peptide coupling .

- Trifluoromethyl Analogs : Replacement with other electron-withdrawing groups (e.g., nitro, cyano) for SAR studies .

Example : 1-Pyrimidine-2-yl piperidine-4-carboxylic acid hydrazide derivatives show antibacterial activity .

Q. What safety precautions are required when handling this compound?

Based on SDS

- Hazards : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation) .

- PPE : Gloves (nitrile), safety goggles, and lab coats. Use in a fume hood .

- First Aid : Rinse eyes/skin with water for 15 minutes; seek medical attention for ingestion .

Advanced Research Questions

Q. How can synthetic yields be optimized for the benzylation step?

Methodology :

- Catalyst Screening : Tert-butyl XPhos with Pd(OAc) improves coupling efficiency under inert atmospheres .

- Solvent Optimization : Use tert-butanol or dioxane to enhance solubility of aromatic intermediates .

- Temperature Control : Gradual heating (40°C → 100°C) minimizes side reactions .

Data Contradiction : Lower yields in polar aprotic solvents (e.g., DMF) suggest steric hindrance from the trifluoromethyl group; switch to non-polar solvents .

Q. How does the compound’s stability vary under different storage conditions?

Stability Data :

Recommendation : Store at –20°C under nitrogen for long-term stability .

Q. How can spectral data contradictions (e.g., 1^11H NMR splitting patterns) be resolved?

Approach :

- Variable Temperature NMR : Assess rotational barriers of the benzyl group; coalescence temperatures >80°C indicate hindered rotation .

- 2D NMR (COSY, HSQC) : Assign overlapping signals from piperidine and benzyl protons .

- Computational Modeling : Compare experimental shifts with DFT-calculated spectra (e.g., Gaussian) .

Q. What pharmacological mechanisms are hypothesized for piperidine-4-carboxylic acid derivatives?

Key Findings :

- Monoamine Reuptake Inhibition : Piperidine carboxamides show affinity for SERT/NET transporters .

- Antibacterial Activity : Hydrazide derivatives disrupt bacterial membrane synthesis (e.g., against S. aureus) .

- Target Organ Toxicity : Respiratory irritation (H335) suggests potential interaction with pulmonary receptors .

Data Gap : Limited in vivo studies; prioritize ADMET profiling for lead optimization .

Q. How can computational tools predict the compound’s reactivity or toxicity?

Methods :

Q. What strategies resolve low solubility in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.